N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Physicochemical profiling Ligand efficiency Solubility prediction

This pyridine-3-sulfonamide (MW 308.36, XLogP 0) offers a conformationally constrained tetrahydropyran-pyrazole scaffold, occupying novel chemical space for carbonic anhydrase (CA IX) isoform selectivity profiling and JNK kinase panels. Unlike standard 4-(1H-pyrazol-1-yl) CA inhibitors, the tetrahydropyran-4-yl moiety provides a unique vector for SAR exploration. Ideal for de novo target engagement and fragment-based lead optimization. Secure research quantities today.

Molecular Formula C13H16N4O3S
Molecular Weight 308.36
CAS No. 1797182-30-9
Cat. No. B2746417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide
CAS1797182-30-9
Molecular FormulaC13H16N4O3S
Molecular Weight308.36
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C13H16N4O3S/c18-21(19,13-2-1-5-14-9-13)16-11-8-15-17(10-11)12-3-6-20-7-4-12/h1-2,5,8-10,12,16H,3-4,6-7H2
InChIKeySKYAXSGEDMLSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide: Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide (CAS 1797182-30-9) is a synthetic small molecule belonging to the pyridine-3-sulfonamide class, characterized by a tetrahydropyran-4-yl substituent at the N1 position of a pyrazole ring linked via a sulfonamide bridge to a pyridine ring [1]. Its molecular formula is C13H16N4O3S with a molecular weight of 308.36 g/mol, a computed XLogP of 0, one hydrogen bond donor, and six hydrogen bond acceptors, indicating balanced hydrophilicity and moderate polarity [1]. The compound is cataloged in PubChem under CID 71810291 and is primarily distributed as a research-grade chemical with reported purity typically ≥95% by commercial suppliers [1]. No bioactivity annotations, crystal structures, or target engagement data are currently deposited in PubChem, ChEMBL, or the PDB for this specific compound, placing it in an early-stage discovery or tool-compound category requiring prospective validation before integration into critical experimental workflows [1].

Why Generic Substitution of N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide with Other Pyridine-3-sulfonamides or Pyrazole-sulfonamides Is Not Evidence-Based


The pyridine-3-sulfonamide chemotype is a privileged pharmacophore for carbonic anhydrase (CA) inhibition, but isoform selectivity is exquisitely sensitive to the nature and substitution pattern of the heterocycle at the 4-position of the pyridine ring [1]. In the target compound, the 4-position is occupied by a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine moiety, which is structurally distinct from the 4-(1H-pyrazol-1-yl) substituents that define the most potent CA IX inhibitors (Ki 19.5–48.6 nM) reported in the class [1]. Moreover, replacement of the pyridine-3-sulfonamide with a benzenesulfonamide (CAS 1797552-32-9) eliminates the pyridine nitrogen, altering hydrogen-bond acceptor capacity and predicted lipophilicity—changes that are known to shift CA isoform selectivity profiles and cellular permeability in structurally related sulfonamide series [2]. The tetrahydropyran-4-yl group on the pyrazole N1 further differentiates this compound from simpler N-aryl or N-alkyl pyrazole-sulfonamides by introducing a conformationally constrained, moderately polar saturated heterocycle that influences molecular shape, solubility, and potential off-rate kinetics at protein targets [2]. Without head-to-head comparative data, any assumption of functional interchangeability with in-class analogs carries unacceptable risk for experimental reproducibility and target-engagement interpretation.

Quantitative Differentiation Evidence for N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide vs. Structural Analogs


Physicochemical Differentiation: Pyridine-3-sulfonamide vs. Benzenesulfonamide Head-Group Comparison

The target compound incorporates a pyridine-3-sulfonamide head-group, whereas the closest commercially available benzenesulfonamide analog (CAS 1797552-32-9) replaces the pyridine nitrogen with a CH unit. The pyridine nitrogen contributes an additional hydrogen-bond acceptor and reduces computed XLogP by approximately 1.0–1.5 log units relative to the benzene analog [1]. This difference is quantitatively relevant because in the broader pyridine-3-sulfonamide class, the pyridine N has been shown to engage in water-mediated hydrogen-bond networks within the carbonic anhydrase active site that are not recapitulated by phenyl-sulfonamides [2]. No direct head-to-head experimental comparison exists in the public domain for these two specific compounds.

Physicochemical profiling Ligand efficiency Solubility prediction

Carbonic Anhydrase Isoform Selectivity: Class-Level Benchmarking of Pyridine-3-sulfonamide Pharmacophore

The pyridine-3-sulfonamide chemotype has been validated as a carbonic anhydrase inhibitor scaffold. In a systematic study of heterocyclic 4-substituted pyridine-3-sulfonamides, compounds bearing 4-(1H-pyrazol-1-yl) substitution (the closest published analogs to the target compound) exhibited Ki values against the tumor-associated isoform hCA IX in the range of 19.5–48.6 nM, comparable to or exceeding clinically used sulfonamides such as acetazolamide (AAZ, Ki = 25 nM) [1]. The target compound differs from these analogs by the presence of the tetrahydropyran-4-yl group on the pyrazole, which based on established CA SAR principles, is predicted to modulate isoform selectivity through steric and electronic effects at the enzyme active-site rim [1]. No CA inhibition data have been generated specifically for the target compound.

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII

JNK Kinase Inhibition Potential: Structural Analogy to Pyrazol-4-yl Pyridine Arylsulfonamide JNK Inhibitors

A structurally related series of pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers has been characterized as potent c-Jun N-terminal kinase (JNK) inhibitors [1]. The most potent compound in this series (11e) exhibited IC50 values of 1.81, 12.7, and 10.5 nM against JNK1, JNK2, and JNK3, respectively, with demonstrated intracellular target engagement (NanoBRET IC50 = 2.81 μM for JNK1) and hERG safety margin (IC50 = 4.82 μM) [1]. The target compound shares the pyrazol-4-yl pyridine-sulfonamide core but incorporates a tetrahydropyran substituent in place of the aryl groups that defined the SAR in the published series. Notably, the tetrahydropyran motif has been independently optimized in IRAK4 inhibitor AS-2444697 (IC50 = 21 nM) to confer oral bioavailability and kinase selectivity , suggesting that the tetrahydropyran-pyrazole fusion in the target compound may offer distinct selectivity advantages relative to simpler N-aryl pyrazole JNK inhibitors.

JNK kinase inhibition Leukemia Kinase selectivity profiling

Evidence-Derived Application Scenarios for N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide in Research Procurement


Carbonic Anhydrase Isoform Selectivity Probe Development

Based on the established carbonic anhydrase inhibitory activity of pyridine-3-sulfonamide derivatives (hCA IX Ki = 19.5–48.6 nM for 4-pyrazolyl-substituted analogs), this compound is a rational candidate for isoform selectivity profiling against human CAs I, II, IX, and XII [1]. The tetrahydropyran-4-yl substituent on the pyrazole ring introduces steric bulk at a position known to interact with the enzyme rim, which may yield selectivity shifts relative to the simpler 4-(1H-pyrazol-1-yl) reference compounds [1]. Laboratories equipped with stopped-flow CO2 hydration assay capability can directly benchmark this compound against acetazolamide and SLC-0111 to quantify its selectivity window, generating novel SAR that cannot be obtained from any commercially available pyridine-3-sulfonamide probe.

JNK Kinase Inhibitor Scaffold Expansion and Intellectual Property Diversification

The pyrazol-4-yl pyridine-sulfonamide scaffold has demonstrated low-nanomolar potency against JNK isoforms (JNK1 IC50 = 1.81 nM for optimized analog 11e) with documented intracellular target engagement and manageable hERG liability [2]. The target compound offers a structurally distinct tetrahydropyran-containing embodiment of this chemotype, potentially occupying chemical space complementary to existing JNK inhibitor patent estates. This makes it suitable for freedom-to-operate investigations and kinase selectivity panel screening, provided that the procuring laboratory commits to upfront JNK1/2/3 enzymatic and cellular NanoBRET profiling as a gating experiment.

Physicochemical Property-Driven Fragment or Lead Optimization Starting Point

With a molecular weight of 308.36 Da, XLogP of 0, and balanced hydrogen-bond donor/acceptor profile (1 HBD, 6 HBA), this compound falls within favorable lead-like chemical space (MW < 350, logP < 3) [3]. Its pyridine-3-sulfonamide head-group offers a synthetically tractable vector for amide or sulfonamide diversification, while the tetrahydropyran-pyrazole core provides a conformationally constrained, sp³-rich scaffold that is underrepresented in typical commercial screening libraries. Procurement for fragment-based or structure-guided lead optimization campaigns is supported by these computed properties, with the caveat that experimental solubility, metabolic stability, and permeability data must be generated de novo.

Chemical Biology Tool for Target Deconvolution and Proteomics

The compound's structural features—a sulfonamide zinc-binding group, a pyridine ring amenable to bioorthogonal derivatization, and a tetrahydropyran moiety compatible with cellular permeability—make it a candidate scaffold for developing affinity-based probes for target identification [1][2]. Following synthesis of an alkyne- or biotin-tagged derivative, pull-down proteomics or cellular thermal shift assays (CETSA) could identify the primary protein target(s) engaged by this chemotype, enabling informed procurement decisions for subsequent analog batches and establishing a target-based rationale for compound selection over untargeted library members.

Quote Request

Request a Quote for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.